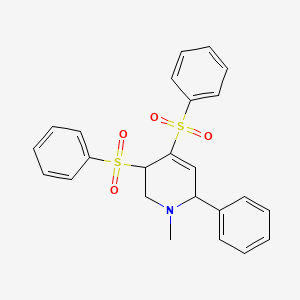
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridine ring substituted with methyl, phenyl, and phenylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and organometallic reagents.
Sulfonylation: The final step involves the introduction of phenylsulfonyl groups through sulfonylation reactions. This can be achieved by reacting the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
科学研究应用
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: The compound is explored for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1-Methyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the phenyl group at the 6-position.
6-Phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group at the 1-position.
1-Methyl-6-phenyl-3,4-diphenylsulfonyl-1,2,3,6-tetrahydropyridine: Contains different substituents at the 3 and 4 positions.
Uniqueness
1-Methyl-6-phenyl-3,4-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H23NO4S2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
3,4-bis(benzenesulfonyl)-1-methyl-6-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H23NO4S2/c1-25-18-24(31(28,29)21-15-9-4-10-16-21)23(17-22(25)19-11-5-2-6-12-19)30(26,27)20-13-7-3-8-14-20/h2-17,22,24H,18H2,1H3 |
InChI 键 |
YNAPHZNHYCSQSJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(=CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
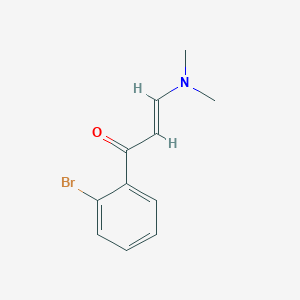
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
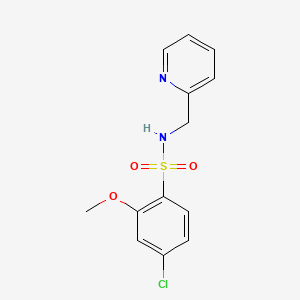
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)
![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
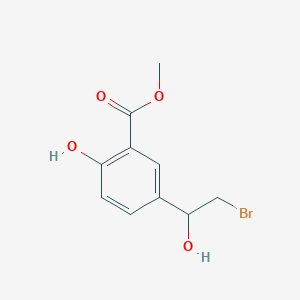
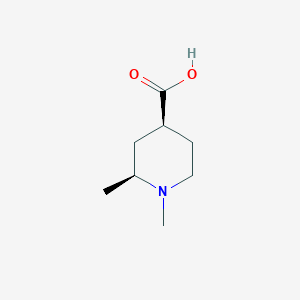
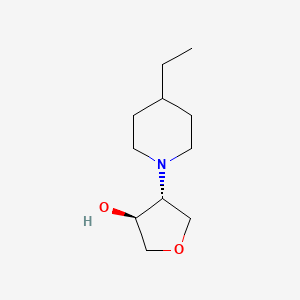
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
